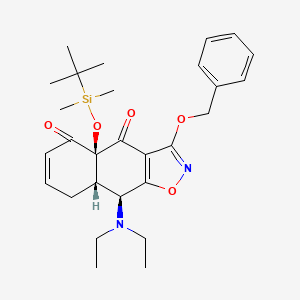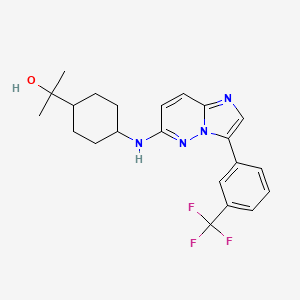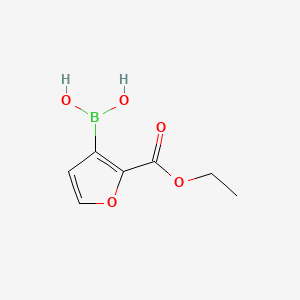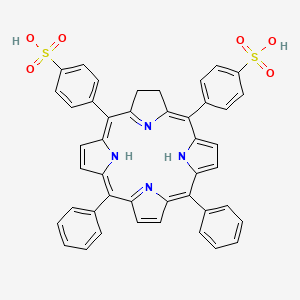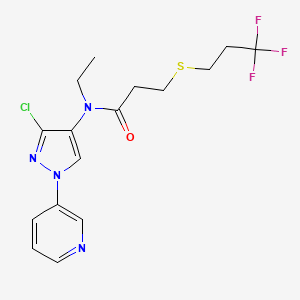
Tyclopyrazoflor
Descripción general
Descripción
. Este compuesto es conocido por su estructura química única, eficacia de amplio espectro y propiedades respetuosas con el medio ambiente. Es particularmente eficaz contra plagas de insectos que se alimentan de la savia, como los pulgones y las moscas blancas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Tyclopyrazoflor involucra varios pasos clave:
Cloración: La pirazolidinona se clora luego para producir un derivado de pirazolina.
Oxidación: El derivado de pirazolina se oxida para producir el pirazol disustituido.
Amidación: El paso final involucra la amidación del derivado piridinilpirazol avanzado con un cloruro de ácido.
Métodos de producción industrial: La producción industrial de this compound se centra en la optimización de la reacción tiol-eno para la preparación de intermediarios clave. Esto incluye el uso de 3-((3,3,3-trifluoropropil)tio)propanoato de metilo, que se sintetiza mediante química tiol-eno . El proceso es escalable y garantiza un alto rendimiento y selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones: Tyclopyrazoflor experimenta varias reacciones químicas, incluidas:
Oxidación: Conversión de pirazolina a pirazol disustituido.
Sustitución: Cloración de pirazolidinona para formar pirazolina.
Amidación: Formación del producto final mediante amidación con cloruro de ácido.
Reactivos y condiciones comunes:
Oxidación: Generalmente involucra agentes oxidantes como el peróxido de hidrógeno u otros peróxidos.
Sustitución: La cloración se lleva a cabo utilizando agentes clorantes como el cloruro de tionilo.
Amidación: Utiliza cloruros de ácido y aminas en condiciones controladas.
Productos principales: El producto principal de estas reacciones es el propio this compound, con intermediarios como la pirazolidinona, la pirazolina y el pirazol disustituido formándose en el camino .
Aplicaciones Científicas De Investigación
Tyclopyrazoflor tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Tyclopyrazoflor ejerce principalmente sus efectos interfiriendo con el sistema nervioso de los insectos . Se une a receptores específicos en el sistema nervioso del insecto, lo que lleva a la interrupción de la transmisión neuronal y la muerte eventual de la plaga . Los grupos piridilo y pirazol en su estructura son cruciales para su afinidad de unión y actividad .
Compuestos similares:
Flupiradiurona: Otro insecticida con baja toxicidad para las abejas melíferas.
Flupirimid: Conocido por su eficacia contra una amplia gama de plagas.
Singularidad: This compound destaca por su estructura química única, que incluye un grupo trifluoropropiltio que mejora su capacidad para penetrar las membranas lipídicas y aumentar la absorción en los insectos . Esta característica estructural, combinada con su actividad de amplio espectro y su respeto al medio ambiente, lo convierte en una valiosa adición al arsenal de insecticidas .
Comparación Con Compuestos Similares
Flupyradifurone: Another insecticide with low toxicity to honeybees.
Flupyrimin: Known for its effectiveness against a wide range of pests.
Uniqueness: Tyclopyrazoflor stands out due to its unique chemical structure, which includes a trifluoropropylthio group that enhances its ability to penetrate lipid membranes and increase absorption in insects . This structural feature, combined with its broad-spectrum activity and environmental friendliness, makes it a valuable addition to the arsenal of insecticides .
Propiedades
IUPAC Name |
N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVHTPMRCXCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894948 | |
| Record name | Tyclopyrazoflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477919-27-9 | |
| Record name | Tyclopyrazoflor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyclopyrazoflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYCLOPYRAZOFLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
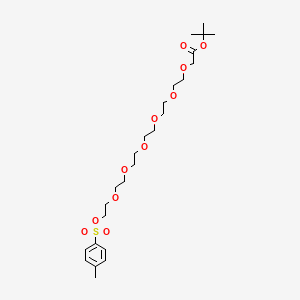
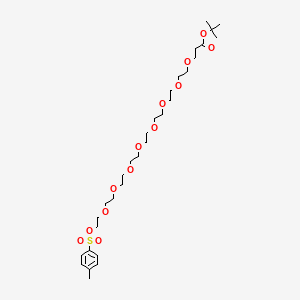
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)
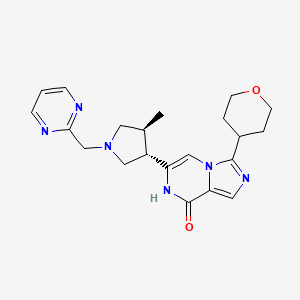
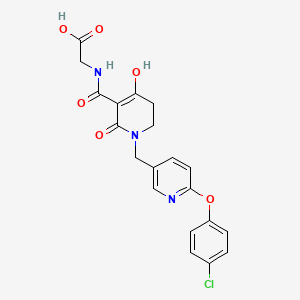
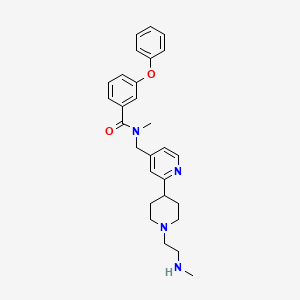
![(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B611448.png)
